molecular formula C13H19NO3 B6324061 Tert-butyl 2-methoxybenzylcarbamate CAS No. 153903-20-9

Tert-butyl 2-methoxybenzylcarbamate

Cat. No. B6324061
Key on ui cas rn: 153903-20-9
M. Wt: 237.29 g/mol
InChI Key: LVULKMCLYGSULP-UHFFFAOYSA-N
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Patent
US06884821B1

Procedure details

13.0 g of 2-methoxybenzylamine was dissolved in 80 ml tetrahydrofuran, and a solution of 16 g tertiary butyl dicarbonate in tetrahydrofuran (20 ml) was added. After the mixture was stirred at room temperature for 1 hour, the solvent was evaporated. The residue was dissolved in ethyl acetate and successively washed with 1N hydrochloricacid and brine. After the organic layer was dried over anhydrous magnesium sulfate, the solvent was evaporated, to give 19.0 g of tertiary butyl N-(2-methoxybenzyl)carbamate was obtained.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
tertiary butyl dicarbonate
Quantity
16 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:10]=[CH:9][CH:8]=[CH:7][C:4]=1[CH2:5][NH2:6].[C:11](OC([O-])=O)([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12]>O1CCCC1>[CH3:1][O:2][C:3]1[CH:10]=[CH:9][CH:8]=[CH:7][C:4]=1[CH2:5][NH:6][C:11](=[O:12])[O:13][C:14]([CH3:17])([CH3:16])[CH3:15]

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
COC1=C(CN)C=CC=C1
Name
Quantity
80 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
tertiary butyl dicarbonate
Quantity
16 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)OC(=O)[O-]
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After the mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethyl acetate
WASH
Type
WASH
Details
successively washed with 1N hydrochloricacid and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After the organic layer was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=C(CNC(OC(C)(C)C)=O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 19 g
YIELD: CALCULATEDPERCENTYIELD 84.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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